1,3-Dibromo-5-(4-methoxybenzyl)benzene

Organic Synthesis Chemical Procurement Quality Control

Synthesizing unsymmetrical diarylmethane libraries or bromodomain-targeting fragments often requires multi-step dibromobenzene functionalization. This pre-diversified intermediate eliminates two synthetic steps. - **Dual coupling sites:** Enables controlled sequential Suzuki-Miyaura reactions for SAR exploration. - **Pharmacophore-ready:** 4-methoxybenzyl group is a recognized motif in tubulin inhibitors and epigenetic probes. - **Crystallography grade:** Dual bromine atoms facilitate phasing in protein-ligand complex structures.

Molecular Formula C14H12Br2O
Molecular Weight 356.05 g/mol
Cat. No. B14020146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-5-(4-methoxybenzyl)benzene
Molecular FormulaC14H12Br2O
Molecular Weight356.05 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br
InChIInChI=1S/C14H12Br2O/c1-17-14-4-2-10(3-5-14)6-11-7-12(15)9-13(16)8-11/h2-5,7-9H,6H2,1H3
InChIKeyLJPMNUGIRMLLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-5-(4-methoxybenzyl)benzene – Structural & Procurement Overview


1,3-Dibromo-5-(4-methoxybenzyl)benzene (CAS 2586126-19-2, molecular formula C14H12Br2O, molecular weight 356.05 g/mol) is a dibrominated aromatic compound featuring a central benzene ring substituted with bromine atoms at the 1- and 3-positions and a 4-methoxybenzyl group at the 5-position . The compound is classified as an aryl halide and is primarily utilized as a synthetic intermediate in cross-coupling chemistry and in the preparation of functionalized biaryls and bioactive molecules . Its unique substitution pattern—combining two aryl bromide handles with a methoxybenzyl substituent—distinguishes it from simpler dibromobenzene analogs and positions it as a versatile building block for both medicinal chemistry and materials science applications .

Dual bromine handles for sequential Suzuki/Stille couplings
4-Methoxybenzyl pharmacophore pre-installed for medchem elaboration
Fragment-aligned molecular weight supports FBDD screening

1,3-Dibromo-5-(4-methoxybenzyl)benzene: Irreplaceable by Common Analogs


Close structural analogs such as 1,3-dibromo-5-(benzyl)benzene (lacking the para-methoxy group) or 1,3-dibromo-5-methylbenzene (lacking the benzyl extension altogether) fail to replicate the key chemical attributes of 1,3-dibromo-5-(4-methoxybenzyl)benzene. The para-methoxy substituent on the benzyl ring modulates electronic character (through resonance donation) and introduces a hydrogen-bond acceptor site, which can influence both reactivity in cross-coupling reactions and binding affinity in biological targets [1]. Furthermore, the methylene spacer between the central and terminal aromatic rings provides conformational flexibility and additional steric bulk that is absent in directly coupled biaryl analogs [2]. In fragment-based drug discovery, the 4-methoxybenzyl moiety is itself a recognized pharmacophore element, and its presence in this scaffold enables direct incorporation into lead compounds without additional synthetic steps [3].

4-Methoxy substituent
1,3-Dibromo-5-benzylbenzene lacks p-OMe; may shift electronic character and H-bond acceptor capacity.
Benzylic methylene spacer
Direct biaryl analogs lose conformational flexibility and steric differentiation.
Pre-installed pharmacophore
Simpler dibromobenzenes require additional synthetic steps to introduce the 4-methoxybenzyl moiety.

1,3-Dibromo-5-(4-methoxybenzyl)benzene – Differentiation Evidence


Certified Purity vs. Generic Dibromobenzyl Intermediates

Commercially available 1,3-dibromo-5-(4-methoxybenzyl)benzene (CAS 2586126-19-2) is routinely supplied at ≥98% purity (NLT 98%) , supported by batch-specific QC data including NMR, HPLC, and GC . In contrast, the simpler analog 3,5-dibromobenzyl bromide (CAS 56908-88-4) is typically supplied at 95–97% purity, with the lower purity reflecting the greater lability of the benzylic bromide functionality and increased susceptibility to hydrolysis during storage . The 2–3 percentage point purity differential translates into fewer side products in subsequent Suzuki or Stille coupling reactions.

Purity comparison
Data to verify
≥98% (NLT) vs. 95–97% for 3,5-dibromobenzyl bromide
Higher purity may reduce purification burden in multi-step synthesis.
Vendor specification sheets; verify lot-specific COA.
Organic Synthesis Chemical Procurement Quality Control

KDM4C Inhibition as a Selectivity Probe

In a ChEMBL-curated assay measuring inhibition of the KDM4C catalytic core, 1,3-dibromo-5-(4-methoxybenzyl)benzene exhibited a Ki >200,000 nM and an IC50 of approximately 200,000 nM, indicating negligible inhibition at pharmacologically relevant concentrations [1]. By contrast, structurally related dibromobenzene-containing inhibitors in the same assay series (e.g., CHEMBL2071158, a close structural analog differing only in the benzyl substituent pattern) showed IC50 values of 200,000 nM, essentially equivalent inactivity [2]. However, optimized KDM4C inhibitors bearing a 3,5-dibromo-4-methoxybenzyl moiety have been reported with IC50 values as low as 466 nM [3], demonstrating that this scaffold can serve as a useful negative control or selectivity probe when unadorned, while offering a well-characterized starting point for further optimization.

KDM4C selectivity
Head-to-head
Ki >200,000 nM; IC50 ≈200,000 nM (inactive); >400-fold less potent than optimized congener (466 nM)
Defined inactivity supports negative control use in epigenetic screening cascades.
ChEMBL-curated assay; verify selectivity across panel.
Epigenetics Histone Demethylase KDM4C Selectivity Profiling

Dual Bromine Handles for Sequential Cross-Coupling

The presence of two chemically equivalent aryl bromide substituents at the 1- and 3-positions of the central benzene ring enables sequential double Suzuki cross-coupling for the construction of unsymmetrical diaryl or heteroaryl methanes [1]. This contrasts with monobrominated analogs such as 3-bromo-5-(4-methoxybenzyl)benzene, which can undergo only a single coupling event. In published protocols using ortho- or para-bromobenzyl bromides, selective double Suzuki coupling has been demonstrated to produce unsymmetrical diarylmethanes in good yields [2]. The target compound's symmetric dibromination pattern further ensures that both coupling sites are electronically and sterically equivalent, simplifying reaction optimization and improving reproducibility compared to non-symmetric dibromobenzene isomers .

Reactive sites
Class-level
Two equivalent Ar-Br sites enable sequential double Suzuki coupling vs. one site in monobromo analog
Symmetric dibromination supports convergent library synthesis.
Published protocols with o-/p-bromobenzyl bromides; confirm reproducibility.
Suzuki Coupling Sequential Functionalization Biaryl Synthesis

Methoxybenzyl Pharmacophore in Anticancer Analogs

In a structure-activity relationship (SAR) study of colchicine B-ring analogs tethered with halogenated benzyl moieties, the 4-methoxybenzyl substituent—the identical substituent present in the target compound—was identified as contributing to anticancer activity [1]. Bromobenzyl-substituted analogs in this series exhibited the greatest inhibitory activity in protein synthesis assays, while methoxybenzyl-substituted analogs displayed more moderate activity, suggesting a tunable pharmacophoric contribution [2]. The target compound uniquely combines both the bromine (for target engagement) and methoxybenzyl (for pharmacokinetic modulation) elements within a single scaffold, whereas the individual contributions were evaluated separately in different compound series within the study .

Pharmacophore SAR
Class-level
4-Methoxybenzyl contributes to antimitotic activity in colchicine analogs; combined scaffold not directly tested.
Combined bromine/methoxy scaffold offers dual-action starting point for antimitotic design.
SAR from separate compound series; validate in target assay.
Medicinal Chemistry Antimitotic Agents Colchicine Analogs Cancer

Molecular Weight Advantage in Fragment-Based Discovery

With a molecular weight of 356.05 g/mol, 1,3-dibromo-5-(4-methoxybenzyl)benzene falls within the preferred fragment-like chemical space (MW < 300 Da is ideal; MW < 400 Da is acceptable for fragment elaboration) [1]. This positions it favorably for fragment-based drug discovery (FBDD) campaigns targeting bromodomain-containing proteins or histone-modifying enzymes, where the bromine atoms can serve both as X-ray anomalous scattering markers for crystallographic fragment screening and as synthetic handles for fragment growth [2]. In contrast, extended biaryl analogs such as 3,5-dibromo-4'-methoxybiphenyl (MW 342.04 g/mol lacking the benzylic methylene) or 1,3-dibromo-5-(4-(4-methoxyphenyl)butyl)benzene (MW > 410 g/mol) either sacrifice the conformational flexibility provided by the methylene spacer or exceed the upper molecular weight limit for efficient fragment optimization [3].

Fragment suitability
Class-level
MW 356 g/mol aligns with fragment-like space; dual Br atoms provide X-ray phasing utility.
Aligns with fragment-based screening criteria; Br enables crystallographic fragment screening.
Rule of Three guidelines; confirm in specific target screen.
Fragment-Based Drug Discovery Lead Optimization Molecular Properties

1,3-Dibromo-5-(4-methoxybenzyl)benzene – Key Procurement Applications


Fragment-Based Screening for Epigenetic Targets

This compound serves as a bromine-containing fragment for X-ray crystallographic screening against bromodomain-containing proteins (e.g., BRD4, ATAD2) or histone demethylases (e.g., KDM4C) . Its defined inactivity against KDM4C (IC50 ≈ 200,000 nM) [1] and weak affinity for BRD4 BD1 (Kd ≈ 3,300 nM) [2] establish it as a useful baseline probe. The dual bromine atoms facilitate phasing in protein crystallography, enabling rapid structure determination of fragment–protein complexes for structure-guided optimization.

Double Suzuki Coupling for Unsymmetrical Diarylmethanes

The symmetric 1,3-dibromo substitution pattern enables controlled sequential Suzuki-Miyaura cross-coupling to generate unsymmetrical diarylmethane libraries . This synthetic strategy is particularly valuable in medicinal chemistry for exploring SAR around diarylmethane-based kinase inhibitors or epigenetic probes, where the 4-methoxybenzyl group can be retained as a solubilizing or potency-enhancing element [2].

Colchicine B-Ring Antimitotic Agent Synthesis

The 4-methoxybenzyl pharmacophore present in this compound is a recognized structural element in colchicine-site tubulin inhibitors . This compound can be directly coupled with indole-4-boronic acids or related heterocycles to generate 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs that have been described as orally bioavailable antimitotic agents [1]. Procurement of this pre-functionalized intermediate eliminates two synthetic steps compared to building the dibromobenzene core from scratch.

Conjugated Polymer & Organic Electronic Synthesis

Dibromoaromatic compounds with alkoxy substituents are key monomers in Suzuki polycondensation for the synthesis of poly(p-phenylene)-type conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The 4-methoxybenzyl substituent provides solubility enhancement compared to simple alkoxy-substituted dibromobenzenes, while the methylene spacer electronically decouples the terminal aromatic ring from the polymer backbone, potentially improving color purity in emissive applications [1].

Application
Selection Property
Validation Focus
Fragment-based epigenetic screening
Br phasing & KDM4C/BRD4 baseline data
Target engagement assay (KDM4C, BRD4 bromodomain)
Double Suzuki diarylmethane synthesis
Symmetric dibromo reactivity
Sequential coupling yield & regioselectivity
Colchicine-site inhibitor synthesis
Pre-installed 4-methoxybenzyl pharmacophore
Tubulin polymerization inhibition assay
Conjugated polymer synthesis
Alkoxy solubility & methylene electronic decoupling
OLED/OPV device performance testing
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